BHF 177

Descripción general

Descripción

BHF-177 es un compuesto utilizado en la investigación científica, conocido principalmente por su función como modulador alostérico positivo en el receptor de ácido gamma-aminobutírico tipo B . Este compuesto ha mostrado potencial para reducir la autoadministración de nicotina en estudios con animales .

Métodos De Preparación

La síntesis de BHF-177 implica varios pasos, comenzando con la preparación del biciclo[22Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial probablemente implicarían la ampliación de estas reacciones, asegurando al mismo tiempo la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

BHF-177 experimenta varias reacciones químicas, incluidas reacciones de sustitución y adición. Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos, ácidos y bases. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Nicotine Dependence

BHF 177 has shown promise in reducing nicotine self-administration in rodent models, indicating its potential as a treatment for nicotine addiction. In studies, it was demonstrated that this compound effectively decreased nicotine-seeking behavior, suggesting its utility in developing novel pharmacotherapies for smoking cessation. The compound's mechanism involves enhancing GABA_B receptor signaling pathways that are implicated in addiction behaviors .

Case Study: Rodent Models

- Objective : To evaluate the efficacy of this compound in reducing nicotine self-administration.

- Method : Rodents were trained to self-administer nicotine, followed by administration of this compound.

- Results : A significant reduction in nicotine self-administration was observed, supporting the hypothesis that GABA_B receptor modulation can influence addiction-related behaviors .

Neuroprotection

This compound has also been studied for its neuroprotective effects, particularly against neuronal apoptosis. The compound appears to exert its protective effects through the IRS-1/PI3K/Akt signaling pathway, which is crucial for cell survival and growth. This application is particularly relevant in conditions such as neurodegenerative diseases where neuronal loss is a significant concern .

Case Study: Neuroprotective Mechanism

- Objective : To investigate the neuroprotective effects of this compound on neuronal cells.

- Method : Neuronal cell cultures were treated with this compound under conditions that typically induce apoptosis.

- Results : Treatment with this compound significantly inhibited apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Table 1: Summary of this compound Applications

| Application | Mechanism of Action | Model Used | Key Findings |

|---|---|---|---|

| Nicotine Dependence | Positive allosteric modulation of GABA_B | Rodent self-administration | Reduced nicotine-seeking behavior |

| Neuroprotection | IRS-1/PI3K/Akt signaling pathway | Neuronal cell cultures | Inhibition of apoptosis |

Mecanismo De Acción

BHF-177 ejerce sus efectos actuando como un modulador alostérico positivo en el receptor de ácido gamma-aminobutírico tipo B . Esta modulación aumenta la respuesta del receptor al ácido gamma-aminobutírico, lo que lleva a varios efectos fisiológicos. Los objetivos moleculares y las vías involucradas incluyen el receptor de ácido gamma-aminobutírico tipo B y las vías de señalización asociadas .

Comparación Con Compuestos Similares

BHF-177 es único en su modulación específica del receptor de ácido gamma-aminobutírico tipo B. Los compuestos similares incluyen otros moduladores alostéricos positivos del mismo receptor, como GS39783 . La estructura química distinta de BHF-177 y sus efectos específicos sobre la autoadministración de nicotina lo diferencian de otros compuestos en esta categoría .

Actividad Biológica

BHF 177 is a compound recognized for its role as a positive allosteric modulator (PAM) at the GABA_B receptor. This article summarizes the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by the formula with a molar mass of approximately .

- Mechanism of Action : As a GABA_B receptor PAM, this compound enhances GABA's effects on the receptor, leading to increased inhibitory neurotransmission. This modulation plays a crucial role in various neurological processes and has potential therapeutic implications.

Pharmacological Effects

- GABA Activity Enhancement : this compound has been shown to enhance GABA activity at the GABA_B receptor. In vitro studies demonstrated that it increases the efficacy of GABA in inhibiting forskolin-stimulated cAMP production in HEK-293 cells expressing GABA_B receptors .

- Impact on Nicotine Self-Administration : Research indicates that this compound significantly reduces nicotine self-administration in rodent models, suggesting its potential utility in treating nicotine addiction. It does this without impairing motor skills, indicating a favorable safety profile .

In Vitro Studies

- Cell-Based Functional Assays : Functional assays utilizing HEK-293 cells transfected with GABA_B receptor subunits revealed that this compound operates effectively as a PAM by enhancing GABA's inhibitory effects on cAMP production. The concentration-response curves established for GABA indicated an EC50 value that reflects its potency in modulating receptor activity .

| Assay Type | Cell Line Used | Compound Tested | Result |

|---|---|---|---|

| cAMP Inhibition Assay | HEK-293 | This compound | Enhanced GABA-induced inhibition of cAMP (EC50 determined) |

In Vivo Studies

- Nicotine Reward Response : In vivo studies demonstrated that this compound blocked the acute nicotine-induced brain reward response without affecting the reinforcing properties of natural rewards such as food . This suggests that this compound may selectively target nicotine-related pathways while preserving normal feeding behavior.

Case Studies and Clinical Implications

This compound's ability to modulate GABA_B receptors presents potential clinical applications in treating disorders associated with dysregulated GABAergic transmission, such as anxiety disorders, epilepsy, and substance use disorders.

Case Study Example

A notable study explored the effects of this compound on nicotine addiction:

- Study Design : Rodent models were used to assess self-administration behavior and brain reward pathways.

- Findings : Animals administered this compound showed a significant reduction in nicotine self-administration compared to controls, indicating its potential as a therapeutic agent for smoking cessation .

Propiedades

Número CAS |

917896-43-6 |

|---|---|

Fórmula molecular |

C19H20F3N3 |

Peso molecular |

347.4 g/mol |

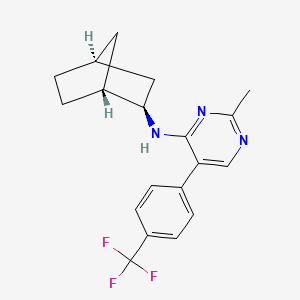

Nombre IUPAC |

N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |

InChI |

InChI=1S/C19H20F3N3/c1-11-23-10-16(13-4-6-15(7-5-13)19(20,21)22)18(24-11)25-17-9-12-2-3-14(17)8-12/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,23,24,25)/t12-,14+,17+/m0/s1 |

Clave InChI |

ADHZHPOKTRHZGT-DXCKQFNASA-N |

SMILES |

CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |

SMILES isomérico |

CC1=NC=C(C(=N1)N[C@@H]2C[C@H]3CC[C@@H]2C3)C4=CC=C(C=C4)C(F)(F)F |

SMILES canónico |

CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BHF-177; BHF 177; BHF177. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.